N-[3-(4-benzylpiperidin-1-yl)propyl]-5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide
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Overview
Description
N-[3-(4-benzylpiperidin-1-yl)propyl]-5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-benzylpiperidin-1-yl)propyl]-5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which is achieved through a cyclization reaction of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the piperidine-benzyl derivative with the oxadiazole derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-benzylpiperidin-1-yl)propyl]-5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(4-benzylpiperidin-1-yl)propyl]-5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool.
Industry: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(4-benzylpiperidin-1-yl)propyl]-5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-benzylpiperidin-1-yl)propyl]-5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide
- N-[3-(4-benzylpiperidin-1-yl)propyl]-5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-triazole-2-carboxamide
Uniqueness
N-[3-(4-benzylpiperidin-1-yl)propyl]-5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C25H28ClFN4O2 |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperidin-1-yl)propyl]-5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C25H28ClFN4O2/c26-21-8-4-9-22(27)20(21)17-23-29-30-25(33-23)24(32)28-12-5-13-31-14-10-19(11-15-31)16-18-6-2-1-3-7-18/h1-4,6-9,19H,5,10-17H2,(H,28,32) |
InChI Key |
XKHKYCZXXKHMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCNC(=O)C3=NN=C(O3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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